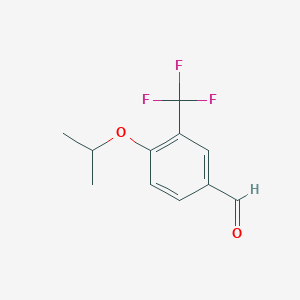

4-Isopropoxy-3-trifluoromethylbenzaldehyde

Overview

Description

4-Isopropoxy-3-trifluoromethylbenzaldehyde is a synthetic organic compound . It has a CAS Number of 1289092-04-1 . The compound is liquid in physical form .

Molecular Structure Analysis

The molecular formula of this compound is C11H11F3O2 . It has a molecular weight of 232.2 g/mol . The InChI code for this compound is 1S/C11H11F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-7H,1-2H3 .Scientific Research Applications

Synthesis of Heterocycles

Ruthenium-mediated isomerization and ring-closing metathesis have been used to transform simple substrates like 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles. These chemical processes play a crucial role in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Otterlo, Pathak, & Koning, 2003).

Chromatographic Analysis

The use of chromatographic techniques like gas-liquid chromatography has been explored for the separation of chlorinated 4-hydroxybenzaldehydes and related compounds, demonstrating the importance of these methods in analytical chemistry for compound identification and separation (Korhonen & Knuutinen, 1984).

Electrodeposition Studies

Studies on the oxidative electrodeposition of dihydroxybenzaldehyde (DHB) isomers have shown their potential in electrochemical applications. This includes the development of films with electrocatalytic activity toward NADH oxidation, highlighting potential uses in biosensor design (Pariente et al., 1996).

Solid Phase Organic Synthesis

Benzaldehyde derivatives have been investigated as linkers for solid phase organic synthesis, providing a pathway for the efficient synthesis of various secondary amides. These methods are significant for pharmaceutical and chemical synthesis, offering more efficient and cleaner ways to produce important compounds (Swayze, 1997).

Isovanillin Synthesis Research

Research into the synthesis of isovanillin, a significant spice in the food and pharmaceutical industries, has highlighted various chemical synthesis methods. This demonstrates the ongoing efforts to meet market demand for such compounds through efficient chemical processes (Xiao-fen, 2015).

Solubility and Thermodynamics

The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been extensively studied. This research provides fundamental data for the purification processes of such compounds and optimization conditions for their bromination processes (Wang, Xu, & Xu, 2017).

Safety and Hazards

properties

IUPAC Name |

4-propan-2-yloxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGZBZHLMHHFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

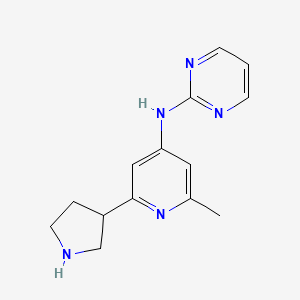

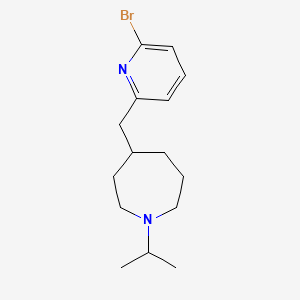

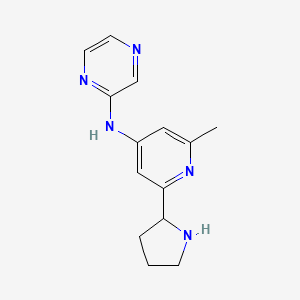

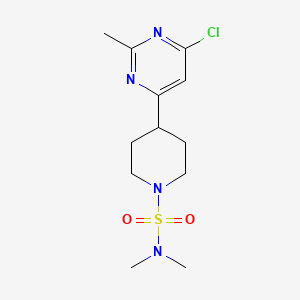

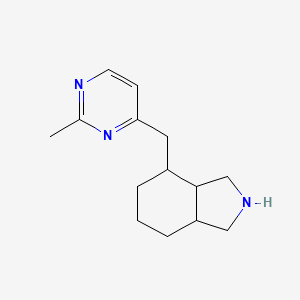

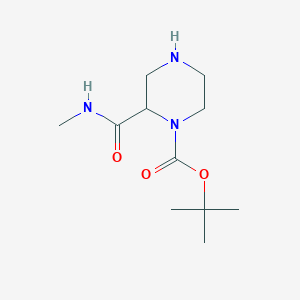

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)

![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)

![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)

![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)

![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)

![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)

![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)

![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)